An In-depth Technical Guide to n-Propylamine: Synthesis, Reactivity, and Applications
An In-depth Technical Guide to n-Propylamine: Synthesis, Reactivity, and Applications
This guide provides a comprehensive technical overview of n-propylamine (C₃H₉N), a versatile primary amine with significant applications across the pharmaceutical, agricultural, and chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, reactivity, and safe handling protocols.
Core Identity and Physicochemical Properties
n-Propylamine, also known as propan-1-amine, is a colorless, volatile liquid characterized by a pungent, ammonia-like odor.[1][2] Its chemical structure consists of a propyl group attached to an amino group (-NH₂). The Chemical Abstracts Service (CAS) has assigned the number 107-10-8 to n-propylamine.[1][2][3]
As a primary aliphatic amine, its chemistry is dominated by the lone pair of electrons on the nitrogen atom, which imparts basicity and nucleophilicity.[1] It is miscible with water, alcohol, and ether, a property attributed to its ability to form hydrogen bonds.[1]
Table 1: Key Physicochemical Properties of n-Propylamine
| Property | Value | Source(s) |
| CAS Number | 107-10-8 | [1][2][3] |
| Molecular Formula | C₃H₉N | [1][2] |
| Molar Mass | 59.11 g/mol | [1][2] |
| Appearance | Colorless volatile liquid | [2] |
| Odor | Strong, ammonia-like | [1][2] |
| Boiling Point | 48 °C | [4] |
| Melting Point | -83 °C | [2][4] |
| Density | 0.719 g/mL at 25 °C | [2][4] |
| Flash Point | -35 °F (-37 °C) | |
| Water Solubility | Miscible | [1][2] |
| pKa | 10.6 (at 20 °C) | |
| Base Dissociation Constant (Kb) | 4.7 × 10⁻⁴ | [2] |
Synthesis Methodologies
The industrial production of n-propylamine is primarily achieved through the reaction of n-propanol with ammonia. This process is typically conducted at elevated temperatures (110-190°C) and pressures (0.8-1.8 MPa) over a metal catalyst.[5]
Common Catalytic Systems:
-
Nickel-Copper-Alumina (Ni-Cu-Al₂O₃): This catalyst facilitates the initial dehydrogenation of n-propanol to propionaldehyde. The aldehyde then reacts with ammonia to form an imine, which is subsequently hydrogenated to yield n-propylamine.[4] Byproducts such as di-n-propylamine and tri-n-propylamine can also be formed.[4]
-
Metallic Silver or Raney Nickel: These can also be used as catalysts for the reaction between propanol, ammonia, and hydrogen.
-
Lewis Acid Catalysts: An alternative route involves reacting 1-propanol with ammonium chloride at high temperature and pressure using a Lewis acid catalyst like ferric chloride.[2]
The causality behind using a catalyst is to lower the activation energy for both the dehydrogenation and subsequent hydrogenation steps, allowing the reaction to proceed at a feasible rate under manageable industrial conditions. The control of reaction parameters such as temperature, pressure, and the molar ratio of reactants (propanol:ammonia:hydrogen) is critical to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amines.[5]
Caption: Industrial synthesis of n-propylamine from n-propanol and ammonia.
Chemical Reactivity and Core Applications
The utility of n-propylamine stems from the reactivity of its primary amino group. It acts as a versatile building block in organic synthesis.[1]
Key Reactions
-
Basicity: As a weak base, n-propylamine readily reacts with acids to form propylammonium salts. Its pKa of 10.6 indicates it is a stronger base than ammonia.
-
Nucleophilic Substitution: The lone pair on the nitrogen atom makes it a potent nucleophile, readily participating in alkylation and acylation reactions to form secondary/tertiary amines and amides, respectively.
-
Reaction with Nitrous Acid: A characteristic reaction of primary amines, n-propylamine reacts with nitrous acid (HNO₂) to form propan-1-ol, liberating nitrogen gas.[6][7] This reaction is often used to distinguish primary amines from secondary and tertiary amines.[6]
-
Formation of Imines: It undergoes condensation reactions with aldehydes and ketones to form imines (Schiff bases), which are important intermediates in various synthetic pathways.
Caption: Key reaction pathways of n-propylamine in organic synthesis.
Applications in Research and Industry
n-Propylamine is a crucial intermediate in the synthesis of a wide array of commercial products.
-
Pharmaceuticals: It serves as a foundational building block for various active pharmaceutical ingredients (APIs).[1][8][9][10] Its derivatives are found in local anesthetics, antihistamines, and anticonvulsants.[9][11] The hydrochloride salt of n-propylamine (CAS 556-53-6) is a particularly important pharmaceutical intermediate.[8]
-
Agrochemicals: The agricultural industry utilizes n-propylamine in the manufacturing of pesticides and herbicides, such as the fungicide Profluralin.[9]
-
Corrosion Inhibitors: It is used as a corrosion inhibitor for metals, particularly in petroleum additives and boiler water treatment.[9]
-
Chemical Synthesis: It is employed as a reagent and solvent in organic synthesis and as an intermediate for rubber chemicals, dyestuffs, and textile and leather finishing resins.[4][9]
-
Nanomaterials: In materials science, propylamine groups have been used in the synthesis and functionalization of nanoparticles for applications like drug delivery.[10][11]
Analytical Characterization Protocols
Accurate identification and quantification of n-propylamine are essential for quality control and research. Standard analytical techniques include spectroscopy and chromatography.
-
Infrared (IR) Spectroscopy: The IR spectrum of n-propylamine exhibits characteristic absorption bands. The 'twin peaks' between 3500 and 3300 cm⁻¹ are indicative of N-H bond stretching in a primary amine.[12] N-H deformation vibrations appear around 1650-1580 cm⁻¹, and C-N stretching is observed in the 1220-1020 cm⁻¹ region.[12] The region from ~1500 to 400 cm⁻¹ serves as a unique "fingerprint" for the molecule.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used for structural elucidation. The ¹H NMR spectrum provides information on the different proton environments in the propyl chain and the amino group.[13]
-
Gas Chromatography (GC): GC is a common method for separating and quantifying n-propylamine in mixtures, often coupled with a mass spectrometer (GC-MS) for definitive identification or a flame ionization detector (FID).[14] Ion chromatography is also a validated method for determining its concentration in workplace air.[15][16]
Table 2: Summary of Spectroscopic Data for n-Propylamine
| Technique | Key Features | Wavenumber/Shift | Source(s) |
| IR Spectroscopy | N-H Stretch (primary amine) | ~3500-3300 cm⁻¹ (twin peaks) | [12] |
| N-H Bend | ~1650-1580 cm⁻¹ | [12] | |
| C-N Stretch | ~1220-1020 cm⁻¹ | [12] | |
| ¹³C NMR | C1 (attached to N) | ~49 ppm | [17] |
| Mass Spectrometry | Molecular Ion (M+) | m/z 59 | [18] |
Safety, Handling, and Storage
n-Propylamine is a hazardous substance that requires strict safety protocols. It is highly flammable, corrosive, and toxic.[19][20][21]
Health Hazards
-
Inhalation: The vapor is a severe respiratory tract irritant and can cause coughing, sore throat, shortness of breath, and potentially fatal lung edema.[19][21] A harmful concentration of vapor can be reached very quickly at room temperature.[21]
-
Skin Contact: The substance can be absorbed through the skin and is highly corrosive, causing redness, pain, burns, and blisters.[19][21]
-
Eye Contact: Causes severe eye irritation, pain, and can lead to blurred vision or permanent damage.[19][21]
-
Ingestion: Corrosive on ingestion, causing a burning sensation in the mouth and throat.[19][21]
Fire and Explosion Hazards
n-Propylamine is a highly flammable liquid with a low flash point.[4][19][21] Its vapors are heavier than air and can travel along the ground to a distant ignition source, causing a flashback.[1][19] Vapor/air mixtures are explosive.[19][21]
Firefighting: Use powder, alcohol-resistant foam, or carbon dioxide. Water spray can be used to cool containers.[19][21]
Recommended Handling and Storage Protocol
Adherence to a strict protocol is mandatory when working with n-propylamine.
Step-by-Step Handling Protocol:
-
Engineering Controls: Always handle n-propylamine inside a certified chemical fume hood to avoid inhalation of vapors.[20] Ensure the workspace is well-ventilated and equipped with explosion-proof electrical equipment.[19][22]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and a face shield or safety goggles in combination with respiratory protection.[19][21]
-
Preventing Ignition: Keep away from all sources of ignition, including open flames, sparks, and hot surfaces.[20][22] Use non-sparking tools and take precautionary measures against static discharge.[20][22]
-
Transfer and Dispensing: Use a closed system for transferring the liquid. Do not use compressed air for filling or discharging containers.[19][21]
-
Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible. Have appropriate spill containment materials (e.g., sand, inert absorbent) readily available.[19]
Storage:
-
Store in a cool, dry, well-ventilated, fireproof area.[4][19][21]
-
Keep containers tightly sealed to prevent exposure to air and moisture.[20][23]
-
Store separately from incompatible materials such as strong acids, oxidizing agents, and halogenated hydrocarbons.[4][19]
Caption: A self-validating workflow for the safe handling of n-propylamine.
References
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- 5. CN1785514A - Catalyst for preparing n-propylamine, its preparation method and application - Google Patents [patents.google.com]
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- 12. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Propylamine(107-10-8) 1H NMR spectrum [chemicalbook.com]
- 14. N-Nitrosodipropylamine | C6H14N2O | CID 12130 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
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